Product packaging for 1-(1-Phenylethyl)azetidin-2-one(Cat. No.:CAS No. 101067-47-4)

1-(1-Phenylethyl)azetidin-2-one

Cat. No.: B14341289
CAS No.: 101067-47-4
M. Wt: 175.23 g/mol
InChI Key: QSOVXLAPMHZZKE-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)azetidin-2-one is a chiral azetidinone that serves as a highly valuable scaffold and synthetic intermediate in organic and medicinal chemistry . The compound features a β-lactam (azetidin-2-one) ring and a chiral 1-phenylethyl substituent on the nitrogen atom. This N-substituent is frequently employed as a chiral auxiliary, enabling diastereoselective synthetic transformations on the azetidine ring due to its steric influence . Following these transformations, the chiral auxiliary can often be removed, providing access to enantioenriched products . A key application of this compound and its derivatives is as a precursor for the synthesis of biologically active molecules. The β-lactam ring is a core structure in several classes of antibiotics and is also being investigated for its antimitotic properties, such as in tubulin-targeting agents for cancer research . Furthermore, chiral azetidinones like this one are important building blocks for the synthesis of acyclic α- and β-amino acid derivatives and other nitrogen-containing compounds . The absolute configuration of related chiral azetidinones has been determined in solution using 1H NMR spectroscopy, leveraging the ring current effect of the phenylethyl group . This product is intended for research purposes as a building block in synthetic chemistry and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B14341289 1-(1-Phenylethyl)azetidin-2-one CAS No. 101067-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101067-47-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-phenylethyl)azetidin-2-one

InChI

InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QSOVXLAPMHZZKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2=O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 1 1 Phenylethyl Azetidin 2 Ones

Cycloaddition Approaches

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly convergent and widely employed strategy for the construction of the four-membered azetidinone ring.

Staudinger [2+2] Ketene-Imine Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most general and versatile methods for the synthesis of β-lactams. wikipedia.orgresearchgate.netresearchgate.net This reaction involves the formation of two new chiral centers in a single step, making stereocontrol a critical aspect of its application. researchgate.net

The mechanism of the Staudinger cycloaddition has been the subject of extensive experimental and computational studies. researchgate.netrsc.org It is now widely accepted to be a two-step process rather than a concerted [2+2] cycloaddition. researchgate.netrsc.org

The initial step involves a nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene, leading to the formation of a zwitterionic intermediate. wikipedia.orgrsc.orgorganic-chemistry.org The second step is a conrotatory electrocyclic ring closure of this intermediate to form the β-lactam ring. researchgate.net The stereochemical outcome of the reaction, specifically the formation of cis or trans diastereomers, is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

The torquoelectronic effect, which describes the preferential rotation of substituents during electrocyclic reactions, has also been considered in explaining the stereoselectivity. pku.edu.cn However, recent studies suggest that the diastereoselectivity of the Staudinger reaction involving unsymmetrically disubstituted ketenes cannot be solely predicted by the torquoelectronic model, as the rate-determining step can vary between the nucleophilic attack and the ring closure. pku.edu.cn

The stereochemical and chemical yields of the Staudinger cycloaddition are significantly influenced by various reaction parameters.

ParameterInfluence on Outcome
Temperature Lower temperatures can favor the formation of one stereoisomer by slowing down the isomerization of the zwitterionic intermediate. organic-chemistry.org
Solvent The polarity of the solvent can affect the stability of the zwitterionic intermediate and influence the reaction rate and stereoselectivity. Dichloromethane (B109758) and THF are commonly used solvents. wikipedia.org
Base A base, typically a tertiary amine like triethylamine (B128534), is often used to generate the ketene in situ from an acyl chloride. researchgate.netnih.gov The choice and stoichiometry of the base can impact the reaction.
Substituents Electron-donating groups on the imine and electron-withdrawing groups on the ketene can accelerate the initial nucleophilic attack. wikipedia.orgorganic-chemistry.org Conversely, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor direct ring closure, often leading to cis-β-lactams, while the opposite substitution pattern can lead to trans-β-lactams. organic-chemistry.org

A wide array of ketene precursors and imino components have been developed to access a diverse range of β-lactam structures. Ketenes are typically generated in situ due to their high reactivity and tendency to polymerize. organic-chemistry.org Common methods for ketene generation include the dehydrochlorination of acyl chlorides using a tertiary amine and the Wolff rearrangement of α-diazoketones. wikipedia.orgorganic-chemistry.org

For the synthesis of 1-(1-phenylethyl)azetidin-2-ones, the imine component is N-(1-phenylethyl)benzylideneamine or a related derivative. The chiral (S)- or (R)-1-phenylethylamine can be used to induce asymmetry in the final product. Various substituted benzaldehydes can be employed to introduce diversity at the C4 position of the azetidinone ring.

Recent advancements have focused on the development of catalytic, asymmetric versions of the Staudinger reaction, employing chiral nucleophiles or Lewis acids to control the stereochemical outcome. organic-chemistry.orgorganic-chemistry.org

Alternative [2+2] Cycloaddition Strategies

While the Staudinger reaction is dominant, other [2+2] cycloaddition strategies have been explored for β-lactam synthesis. One such method involves the reaction of ketenes with 1-azetines (dihydroazetes). nih.gov This approach allows for the construction of fused bicyclic β-lactam systems. nih.gov For instance, the reaction of a 2-azetine with dichloroketene (B1203229) has been shown to produce a [2.2.0]-fused azetidine (B1206935) product. nih.gov Another alternative is the sulfa-Staudinger cycloaddition, where a sulfene (B1252967) reacts with an imine to form a β-sultam, an analog of β-lactams. wikipedia.org

Ring-Forming Cyclization Reactions

Besides cycloaddition approaches, ring-forming cyclization reactions provide a powerful alternative for the synthesis of azetidin-2-ones. These methods typically involve the formation of one of the C-C or C-N bonds of the β-lactam ring in the final step.

One notable example is the intramolecular cyclization of N-benzyl fumaramide (B1208544) derivatives. um.es This reaction can be promoted by a base such as cesium hydroxide (B78521) and can proceed with a high degree of stereocontrol, leading to the formation of trans-2-azetidinones. um.es

The photochemical aza-Yang cyclization is another intriguing method. chemrxiv.orgchemrxiv.org This reaction involves the intramolecular cyclization of phenacyl amines upon irradiation with UV light. chemrxiv.orgchemrxiv.org Protonation of the amine can enable the formation of azetidinols as single diastereomers. chemrxiv.org

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a flexible route to chiral azetidin-3-ones, which are structural isomers of the target compounds. nih.gov This methodology involves the generation of a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov While not directly producing 2-ones, this strategy highlights the versatility of cyclization reactions in accessing the azetidine core.

Acid-mediated ring-opening/cyclization reactions of larger ring systems or acyclic precursors can also lead to the formation of azetidinones. researchgate.net For instance, the treatment of N-benzyl-4-aryl-azetidinones with triflic acid can lead to ring-opened products or rearranged heterocycles. researchgate.net

Intramolecular Cyclization of β-Amino Acid Derivatives

One of the most direct and fundamental approaches to the formation of the 2-azetidinone ring is the intramolecular cyclization of corresponding β-amino acid derivatives. This method involves the formation of an amide bond between the amine and the carboxylic acid group within the same molecule. The precursor required for this synthesis is N-(1-phenylethyl)-β-amino acid.

The general strategy begins with the synthesis of the β-amino acid, which can be achieved through various means, including the addition of an amine to an α,β-unsaturated carbonyl compound. Once the N-substituted β-amino acid is obtained, it must be activated to facilitate the ring-closing reaction. The cyclization is often promoted by dehydrating agents or reagents that convert the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride (B1165640). The choice of cyclizing agent and reaction conditions is critical to maximize the yield of the four-membered lactam ring and minimize polymerization or other side reactions.

Several methodologies have been developed for the cyclization of amino acids to form heterocyclic structures. frontiersin.org For instance, Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids has been described as an effective method for creating nitrogen-containing rings under mild conditions. frontiersin.org While this specific example leads to six-membered rings, the underlying principle of activating an amino acid derivative for intramolecular cyclization is broadly applicable. The challenge in forming the azetidinone ring lies in the inherent strain of the four-membered system, which often requires specific and efficient coupling reagents.

Table 1: Representative Cyclization Reagents for β-Lactam Formation from β-Amino Acids

Cyclizing Agent/MethodDescription
Sulfonyl Chlorides Reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride activate the carboxyl group, often in the presence of a base like triethylamine, to form a mixed sulfonic anhydride that readily undergoes nucleophilic attack by the amine.
Carbodiimides Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common peptide coupling agents that facilitate amide bond formation by activating the carboxyl group.
Mukaiyama's Reagent 2-Chloro-1-methylpyridinium iodide promotes lactamization under mild, neutral conditions, proving effective for the formation of strained rings.
Phosphonium-based Reagents Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly efficient for amide bond formation and can be used for challenging cyclizations.

Amine Addition-Cyclization to Propenoic Acid Systems

A convergent approach to 1-(1-phenylethyl)azetidin-2-one involves the conjugate addition of 1-phenylethylamine (B125046) to a propenoic acid derivative, followed by an in-situ or subsequent cyclization. This domino reaction sequence is an efficient way to construct the target molecule from readily available starting materials.

The process typically starts with the Michael addition of (R)- or (S)-1-phenylethylamine to an acrylic acid ester, such as methyl acrylate. This reaction forms the corresponding N-(1-phenylethyl)-β-amino ester. The subsequent intramolecular cyclization of this intermediate to the β-lactam can be achieved through the action of a Grignard reagent, such as ethylmagnesium bromide. The Grignard reagent is believed to form a magnesium enolate of the ester, which then facilitates the displacement of the alkoxy group by the nitrogen atom to close the four-membered ring. This method is particularly useful as it can establish the stereochemistry at the nitrogen center from the start by using an enantiomerically pure amine.

Ring-Assisted Cyclization Protocols

Ring-assisted cyclization protocols leverage pre-existing ring structures to facilitate the formation of the azetidinone ring. One such advanced method is the photochemical Norrish-Yang cyclization. beilstein-journals.org This reaction involves a 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes. beilstein-journals.org For the synthesis of azetidinone precursors, an α-aminoacetophenone derivative can undergo photochemical cyclization to form a highly strained azetidinol. beilstein-journals.org While this method directly produces azetidinols, subsequent oxidation of the alcohol and manipulation of protecting groups can lead to the desired azetidin-2-one (B1220530) structure. The nature of the protecting group on the nitrogen atom is crucial for both the photochemical cyclization and any subsequent ring-opening or functionalization steps. beilstein-journals.org

Another strategy involves the ring expansion of smaller heterocycles, such as aziridines. nih.gov N-(1-phenylethyl)aziridine-2-carboxylate esters can serve as valuable precursors. nih.gov These three-membered rings can be opened regioselectively and then functionalized, or they can undergo rearrangement and expansion reactions under specific conditions to form the four-membered azetidinone ring.

Resolution Techniques for Enantiomeric Enrichment

This compound possesses two chiral centers: one at the C4 position of the azetidinone ring and the other at the benzylic carbon of the N-phenylethyl substituent. This results in the existence of four possible stereoisomers (diastereomers and enantiomers). Enantiomeric enrichment is crucial for applications where a single stereoisomer is required.

Diastereomeric Salt Formation with Chiral Amines

A classical and effective method for resolving enantiomers is through the formation of diastereomeric salts. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. libretexts.org However, by reacting a racemic mixture with a pure enantiomer of a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

In the context of synthesizing this compound, this technique is typically applied to a racemic precursor, such as a carboxylic acid. For example, if the azetidinone is synthesized via the cyclization of a racemic β-amino acid, this acid can first be resolved. The racemic acid is treated with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic chiral amine like (R)- or (S)-1-phenylethylamine itself, to form a pair of diastereomeric salts. libretexts.orgnih.gov

One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. libretexts.org After separation, the pure enantiomer of the β-amino acid can be recovered by treating the salt with an acid or base to break the ionic bond and remove the resolving agent. This enantiomerically enriched β-amino acid is then cyclized to yield the desired diastereomer of this compound.

Chromatographic Separation of Enantiomers

Chromatographic methods are powerful tools for the separation of stereoisomers and are widely used for both analytical and preparative-scale resolution. nih.govmdpi.com The separation relies on the differential interaction of the isomers with a chiral environment, most commonly a chiral stationary phase (CSP). mdpi.com

High-performance liquid chromatography (HPLC) is the most common technique for this purpose. nih.gov The racemic or diastereomeric mixture of this compound is passed through a column packed with a CSP. The various stereoisomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different times, thus achieving separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. mdpi.com The choice of mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and an alcohol, is optimized to achieve the best separation (resolution). researchgate.net Gas chromatography (GC) with a chiral capillary column can also be used for the separation of volatile derivatives. nih.govmdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP TypeSelectorDescription
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Broadly applicable CSPs that separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves. mdpi.com
Pirkle-type (Brush-type) e.g., N-(3,5-dinitrobenzoyl)phenylglycineBased on the principle of π-π interactions, where the analyte forms transient diastereomeric complexes with the π-acidic or π-basic stationary phase.
Macrocyclic Glycopeptide e.g., Teicoplanin, VancomycinThese CSPs offer complex chiral cavities and multiple interaction sites (ionic, hydrogen bonding, steric) suitable for separating polar and ionizable compounds. researchgate.net
Chiral Crown Ethers e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidPrimarily used for the separation of chiral primary amines through host-guest complexation.

Alternative Preparative Routes for 1-(1-Phenylethyl)azetidin-2-ones

Beyond the classical cyclization of β-amino acids, other synthetic strategies have been developed to access the 2-azetidinone core structure.

A prominent alternative is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine. mdpi.com To synthesize this compound via this route, the required precursors are an appropriate ketene (or a ketene precursor like an acyl chloride) and the imine derived from 1-phenylethylamine. For example, reacting acetoxyacetyl chloride with an imine formed from 1-phenylethylamine and an aldehyde would yield a 3-acetoxy-substituted β-lactam. mdpi.com The reaction is often carried out in the presence of a tertiary amine base, which generates the ketene in situ from the acyl chloride. mdpi.com This method is highly versatile, allowing for the introduction of various substituents on the azetidinone ring depending on the choice of ketene and imine. The diastereoselectivity of the cycloaddition can often be controlled by the reaction conditions and the stereochemistry of the imine.

Another approach involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, which can be precursors to various heterocyclic frameworks. nih.gov While this method was demonstrated for thiadiazine 1-oxides, similar strategies involving the cyclization of suitably functionalized open-chain precursors onto a nitrogen atom bearing the 1-phenylethyl group represent a potential alternative route. The key is the design of a precursor that undergoes efficient ring closure to the strained four-membered lactam system. nih.gov

Furthermore, domino reactions, such as a Me3Al-mediated nucleophilic addition followed by intramolecular cyclization, have been developed for synthesizing related nitrogen heterocycles like 1-aminoisoquinolines. beilstein-journals.org Adapting such domino protocols, where 1-phenylethylamine acts as the nucleophile that adds to a suitably designed substrate to trigger a subsequent cyclization, could provide a novel and efficient entry to the this compound scaffold. beilstein-journals.org

Stereochemical Control and Aspects in 1 1 Phenylethyl Azetidin 2 One Synthesis

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. In the context of 1-(1-phenylethyl)azetidin-2-one, this typically involves controlling the relative stereochemistry of a new stereocenter being formed on the azetidinone ring in relation to the existing stereocenter on the 1-phenylethyl group.

The formation of the azetidinone ring itself is a critical step where diastereoselectivity can be imposed. The most common method for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com The mechanism is generally accepted to proceed through a zwitterionic intermediate. The subsequent conrotatory electrocyclization of this intermediate forms the four-membered ring. mdpi.com

The stereochemical outcome of this cycloaddition, yielding either cis or trans diastereomers, can be influenced by reaction conditions. For instance, reacting an imine with acetoxyacetyl chloride can lead to the trans-adduct with complete selectivity when performed in refluxing toluene, whereas the same reaction in dichloromethane (B109758) at 0 °C can yield the cis isomer. mdpi.com The cyclization of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a foundational method for creating the 2-azetidinone structure. derpharmachemica.com

The chiral 1-phenylethyl group attached to the nitrogen atom exerts a profound influence on the stereochemical course of reactions, acting as an internal chiral director. wikipedia.org This group can effectively shield one face of the molecule, forcing an incoming reagent or a cyclizing substituent to approach from the less sterically hindered face. This principle of substrate-controlled diastereoselection is a cornerstone of asymmetric synthesis. wikipedia.org

A notable example is the diastereoselective α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carbonitriles. By forming an N-borane complex, the stereoselectivity of the nitrogen atom can be fixed, leading to highly diastereoselective alkylation. Treatment of the diastereomerically pure borane (B79455) complex with LDA followed by benzyl (B1604629) bromide results in the α-benzylated product with a high degree of stereocontrol. nih.gov The bulky 1-phenylethyl group directs the approach of the electrophile, leading to the preferential formation of one diastereomer. nih.gov

Diastereoselective α-Alkylation of a Borane-Complexed Azetidine (B1206935) nih.gov
SubstrateBase/SolventElectrophileTemperature (°C)Product YieldDiastereomeric Ratio (dr)
(1S,2S,1′S)-4bLDA/THFBenzyl bromide-78 to rt72% (2S,1'S)-5ba>97:3
(1S,2S,1′S)-4aLiHMDS/THFBenzyl bromide0 to rt14% (2S,1S′)-5aaSingle diastereomer

Similarly, in the synthesis of 2-acylazetidines, the nucleophilic addition of organolithium reagents to an azetidine bearing a chiral oxazoline (B21484) auxiliary is highly stereoselective. The reaction of the (R,S)-configured azetidine with n-BuLi at -78°C furnishes the product as a single diastereoisomer in high yield, demonstrating the powerful directing effect of the N-substituent framework. frontiersin.org

Diastereoselective Addition of Organolithiums to an Azetidine Derivative frontiersin.org
Organolithium ReagentTemperature (°C)Time (min)Yield (%)Diastereomeric Ratio (dr)
n-BuLirt203082:18
n-BuLi0207094:6
n-BuLi-782091>99:1
n-HexylLi-782085>99:1
MeLi-782070>99:1

Enantioselective Synthetic Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the reaction to favor one enantiomeric product. wikipedia.org

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgresearchgate.net After serving its purpose, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the synthesis of azetidinone-containing structures, the (S)-1-phenylethylamine group itself can be employed as both a chiral auxiliary and a source of the nitrogen atom. rsc.org It guides the stereoselective formation of the ring system, and its chirality is transferred to the final product. This strategy leverages a readily available and inexpensive chiral source to build more complex chiral molecules. nih.gov

Alternatively, other chiral auxiliaries can be employed to construct the azetidinone ring enantioselectively. For example, an enantiopure imine derived from D-mannitol has been used as a chiral auxiliary. Its reaction with benzyloxyacetyl chloride via a Staudinger cycloaddition produces the corresponding β-lactam with high stereoselectivity, which can then be converted to an optically active 3-hydroxy-2-azetidinone after removal of the auxiliary. mdpi.com The use of N-borane complexes can also be viewed as an auxiliary-based strategy, where the BH3 group temporarily modifies the substrate to enhance diastereoselectivity during subsequent reactions. nih.gov

Asymmetric induction is the fundamental process that enables enantioselective synthesis. wikipedia.org It can be categorized as internal, relayed, or external. wikipedia.org The synthesis of this compound is a prime example of internal asymmetric induction, where a pre-existing chiral center within the substrate dictates the stereochemistry of a newly formed stereocenter. wikipedia.org The chiral 1-phenylethyl group is covalently bonded to the reaction center (the nitrogen atom of the forming ring) and directs the stereochemical outcome of the cyclization.

The high diastereoselectivity observed in the reactions described previously is a direct result of this principle. nih.govfrontiersin.org The chiral information is transferred from the phenylethyl group to the azetidinone ring during the key bond-forming steps. This substrate-controlled approach is highly effective and is a widely used strategy in the synthesis of complex chiral molecules. wikipedia.org

Configurational Assignment and Stereochemical Characterization Methods

Determining the precise three-dimensional structure of the synthesized molecules is crucial. Several analytical techniques are employed to assign the relative and absolute configuration of the stereocenters in this compound and its derivatives.

X-Ray Crystallography : This is the most definitive method for determining the stereochemistry of a crystalline compound. It provides an unambiguous assignment of both the relative arrangement of atoms and the absolute configuration. nih.gov The absolute configuration of an azetidine-2,4-dicarboxylic acid derivative incorporating a 1-phenylethyl group was confirmed using X-ray analysis, leveraging the known configuration of the phenylethyl moiety. frontiersin.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the relative stereochemistry (cis or trans) of substituents on the azetidine ring. nih.gov By analyzing proton-proton coupling constants (J-values) and conducting experiments like the Nuclear Overhauser Effect (NOE) experiment, chemists can deduce which substituents are on the same or opposite faces of the ring.

Chiroptical Methods : Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are also used to assign the absolute configuration of chiral molecules. These methods measure the differential interaction of the molecule with plane-polarized and circularly polarized light, respectively. The resulting spectra, when compared with those of compounds of known configuration, can establish the absolute stereochemistry.

Studies on Stereoisomer Stability and Epimerization Pathways

The stereochemical stability of this compound and its derivatives is a critical factor in their synthesis and application. The potential for epimerization, the process by which one stereoisomer converts into its diastereomer, can significantly impact the stereochemical purity of the final product. Research into the stability of related azetidine structures provides valuable insights into the potential epimerization pathways for this compound.

Studies on structurally similar compounds, such as N-substituted azetidine-2-carbonitriles, have shed light on the conditions that can lead to a loss of stereochemical integrity. For instance, N-BH3 complexes of N-(1-phenylethyl)azetidine-2-carbonitriles have been observed to undergo slow epimerization when stored in coordinating solvents like tetrahydrofuran (B95107) (THF). nih.gov This suggests that the stereocenter at the C2 position of the azetidinone ring, adjacent to the carbonyl group, can be susceptible to isomerization under certain conditions.

Furthermore, investigations into the lithiation of N-phenylethyl substituted azetidines have demonstrated the potential for rapid epimerization of carbanionic intermediates. nih.gov In a study involving the lithiation and subsequent deuteration of an oxazolinyl-substituted azetidine, it was found that the lithiated intermediate could epimerize. nih.gov This process is believed to occur through a double inversion mechanism, involving changes in the configuration at both the lithiated carbon and the nitrogen atom of the azetidine ring. nih.gov Although this study was not conducted on this compound itself, it provides a strong indication that intermediates formed during reactions involving this compound, particularly those that generate a carbanion at the C2 position, could be prone to epimerization.

The relative stability of diastereomers and the energy barriers to their interconversion are key parameters in understanding and controlling the stereochemical outcome of reactions involving this compound. The table below summarizes findings on the epimerization of related azetidine derivatives, which can be extrapolated to understand the potential behavior of this compound.

Compound/IntermediateConditions Leading to EpimerizationObserved OutcomeReference
N-BH3 complexes of N-(1-phenylethyl)azetidine-2-carbonitrilesStorage in coordinating solvents (e.g., THF)Slow epimerization to the other isomer nih.gov
Lithiated oxazolinylazetidinesLithiation conditions (e.g., with s-BuLi)Rapid equilibration (epimerization) of the lithiated intermediates nih.gov

These findings underscore the importance of carefully selecting reaction conditions to minimize unwanted epimerization and maintain the stereochemical purity of this compound during its synthesis and subsequent transformations. The choice of solvent, base, and temperature can all play a crucial role in preventing the loss of stereochemical integrity.

Chemical Reactivity and Transformations of 1 1 Phenylethyl Azetidin 2 Ones

Reactions at the Azetidinone Ring System

The strained four-membered ring of azetidin-2-ones is susceptible to various reactions, making it a valuable synthon for more complex molecules.

Nucleophilic Ring-Opening Reactions

The inherent ring strain and the electrophilic nature of the carbonyl carbon make the azetidinone ring prone to attack by nucleophiles. This typically results in the cleavage of the amide bond (N1-C2). bepls.com The susceptibility of the β-lactam ring to nucleophilic attack is a key factor in the biological activity of penicillin and cephalosporin (B10832234) antibiotics, which act by acylating bacterial transpeptidases. bepls.comfrontiersin.org

The regioselectivity of ring-opening in substituted azetidines is influenced by electronic and steric factors. magtech.com.cn Generally, nucleophiles tend to attack the carbon atom adjacent to nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn For azetidin-2-ones, the primary site of nucleophilic attack is the carbonyl carbon, leading to N1-C2 bond cleavage. bepls.com However, the presence of substituents on the ring can alter this preference.

Regioselective Functionalization of the Azetidinone Nucleus (C3 and C4 Positions)

The ability to introduce substituents at the C3 and C4 positions of the azetidinone ring with high regioselectivity is crucial for the synthesis of diverse β-lactam derivatives. nih.gov The nature and position of these substituents significantly influence the biological activity and chemical reactivity of the resulting compounds. nih.gov

Functionalization at these positions can be achieved through various methods, including enolate chemistry at the C3 position and cycloaddition reactions to form the C4-substituted ring. The stereochemistry of these reactions is often controlled by the existing stereocenter on the N-1-phenylethyl group.

Transformations Involving the N-1-Phenylethyl Substituent

The N-1-phenylethyl group is not merely a passive component of the molecule; it actively participates in directing stereochemistry and can be chemically altered or removed.

Cleavage of the 1-Phenylethyl Group as a Chiral Auxiliary

The (R)- or (S)-1-phenylethyl group is a widely used chiral auxiliary in asymmetric synthesis. nih.gov Its role is to induce diastereoselectivity in reactions on the azetidinone ring. Once the desired stereochemistry is established, the auxiliary can be cleaved to yield the N-unsubstituted β-lactam or other derivatives.

Common methods for the cleavage of the N-1-phenylethyl group include oxidative methods and reductive cleavage. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the deprotection of N-substituted β-lactams. nih.gov Another approach involves treatment with N-bromosuccinimide and bromine under light irradiation, followed by hydrolysis. researchgate.net

Chemical Modifications and Derivatization of the N-Substituent

While often removed, the N-1-phenylethyl substituent can also be chemically modified to introduce further complexity into the molecule. These modifications can include reactions on the phenyl ring, such as electrophilic aromatic substitution, or transformations of the benzylic position. The specific modifications depend on the desired final product and the reaction conditions employed. magtech.com.cnmdpi.com

Reactivity with Organometallic Reagents

Organometallic reagents, particularly organolithiums, are powerful tools in organic synthesis due to their strong nucleophilicity and basicity. wikipedia.org

The reaction of 1-(1-phenylethyl)azetidin-2-ones with organolithium reagents can lead to several outcomes. As strong nucleophiles, organolithiums can add to the carbonyl group of the azetidinone. wikipedia.orgmasterorganicchemistry.comlibretexts.org This addition would result in the formation of a tetrahedral intermediate, which upon workup, could lead to ring-opened products or other rearranged structures.

Furthermore, the acidic protons at the C3 position of the azetidinone ring can be abstracted by organolithium reagents, which act as strong bases. wikipedia.orglibretexts.org This deprotonation generates a lithium enolate, a versatile intermediate that can be trapped with various electrophiles to achieve functionalization at the C3 position. The stereochemical outcome of such alkylations is often directed by the chiral N-1-phenylethyl group. nih.gov

The choice between nucleophilic addition and deprotonation is influenced by factors such as the specific organolithium reagent used, the reaction temperature, and the substitution pattern on the azetidinone ring. youtube.com For instance, bulkier organolithium reagents or lower temperatures often favor deprotonation.

Rearrangement Reactions and their Synthetic Implications

Rearrangement reactions of β-lactams, including N-(1-phenylethyl) substituted derivatives, offer pathways to structurally diverse nitrogen-containing heterocycles. While specific examples detailing rearrangements of the parent 1-(1-phenylethyl)azetidin-2-one are not extensively documented, the general reactivity of the β-lactam core suggests several potential transformations with significant synthetic implications.

One common class of rearrangements involves the expansion of the four-membered ring. For instance, the nih.govresearchgate.net-Stevens rearrangement, typically induced by the formation of an ylide intermediate, can facilitate a one-carbon ring expansion. nih.govmagtech.com.cn In the context of azetidines, this could provide access to substituted pyrrolidines. chemrxiv.org The reaction proceeds through the formation of an ammonium ylide, often generated by the reaction of the azetidine (B1206935) nitrogen with a carbene, followed by an intramolecular migration to yield the ring-expanded product. nih.govchemrxiv.org The synthetic utility of this approach lies in its ability to convert readily available azetidines into five-membered ring systems, which are prevalent in pharmaceuticals and natural products.

Another potential transformation is the Beckmann rearrangement, which converts an oxime to an amide or a lactam. rsc.org For a cyclic ketone, this rearrangement results in a ring-expanded lactam. While this applies to ketones rather than lactams directly, derivatives of azetidin-2-ones could be envisioned to undergo analogous transformations. The synthetic implication of such a reaction would be the insertion of a heteroatom into the ring system, leading to larger, functionalized heterocyclic structures. rsc.org

Photochemical rearrangements, such as the Zimmerman–O'Connell–Griffin rearrangement, represent another avenue for transforming β-lactam precursors. ua.es This type of reaction, proceeding through a 1,5-aryl shift upon photoirradiation, has been employed to synthesize substituted β-lactams and β-lactones. ua.es The applicability of such light-mediated reactions to existing this compound systems could provide novel routes to complex, poly-substituted four-membered rings under mild conditions.

It is important to note that reaction conditions can significantly influence the outcome, with elimination reactions sometimes competing with or even outpacing rearrangements, particularly when leaving groups are present on the β-lactam ring. rsc.org The regioselectivity of ring-opening or rearrangement reactions in azetidines is often controlled by the electronic effects of substituents on the ring. magtech.com.cn The N-(1-phenylethyl) group itself can influence the stereochemical course of these transformations, offering a handle for asymmetric synthesis.

α-Alkylation Reactions

The α-position (C-3) of the this compound ring is acidic and can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This α-alkylation is a powerful method for C-C bond formation and the introduction of diverse substituents, leading to the synthesis of optically active α-substituted azetidine derivatives. nih.govresearchgate.net

Research has demonstrated that the diastereoselectivity of these alkylations can be dramatically improved by forming a borane (B79455) complex at the azetidine nitrogen. nih.govresearchgate.netrsc.org The (S)-1-phenylethylamine chiral auxiliary, a readily available and inexpensive chiral source, is instrumental in guiding the stereochemical outcome of the reaction. nih.govresearchgate.net

The general strategy involves the treatment of an N-((S)-1-phenylethyl)azetidine-2-carboxylic acid ester or a related carbonitrile with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures to generate the corresponding enolate. nih.govrsc.org Subsequent addition of an alkylating agent, like benzyl (B1604629) bromide, furnishes the α-alkylated product. nih.govrsc.org The use of diastereomerically pure borane complexes of the starting azetidine has been shown to be particularly effective, leading to high yields and excellent diastereoselectivities. nih.govrsc.org For example, the alkylation of the tert-butyl ester derivative complexed with borane afforded the α-benzylated product in 90% yield as almost a single diastereomer. nih.govresearchgate.net

The mechanism for the high diastereoselectivity observed in the borane complexes involves the chiral environment created by the N-(1-phenylethyl) group and the coordination of the lithium cation, which directs the approach of the electrophile. rsc.org This methodology has been successfully applied to the synthesis of various optically active 2-substituted azetidine-2-carbonitriles and carboxylic acid esters. rsc.orgnih.gov

The following table summarizes representative results from the α-alkylation of N-borane complexes of this compound derivatives.

Role of 1 1 Phenylethyl Azetidin 2 Ones As Versatile Synthetic Intermediates

Precursors to β-Amino Acids and their Synthetic Analogs

Enantiomerically pure 1-(1-phenylethyl)azetidin-2-ones are highly effective precursors for the synthesis of β-amino acids and their derivatives. The synthetic strategy, often referred to as the "β-lactam synthon method," leverages the high reactivity of the strained four-membered ring. nih.gov The selective cleavage of one of the amide bonds in the β-lactam ring provides a direct route to open-chain β-amino acid structures.

The general process involves the hydrolytic or hydrogenolytic cleavage of the N1-C2 bond of the azetidin-2-one (B1220530) ring. The presence of the chiral 1-phenylethyl group on the nitrogen allows for the synthesis of optically active β-amino acids, which are crucial components in the development of peptidomimetics and other pharmaceutically important molecules. rsc.org The choice of reaction conditions for the ring opening can be tailored to yield β-amino acid esters, amides, or free acids, demonstrating the flexibility of this synthetic approach.

Key Transformations:

Acid or Base-catalyzed Hydrolysis: Treatment with aqueous acid or base cleaves the amide bond to afford the corresponding β-amino acid. The 1-phenylethyl group can subsequently be removed, typically by hydrogenolysis.

Reductive Cleavage: Catalytic hydrogenation can simultaneously open the lactam ring and remove the N-phenylethyl group, providing direct access to the desired β-amino acid.

The utility of this method is underscored by its application in synthesizing a wide array of β-amino acids, including those with aromatic and other functionalized side chains, which are otherwise challenging to prepare. nih.gov

Building Blocks for Complex Nitrogen-Containing Heterocyclic Systems

The strain energy associated with the azetidin-2-one skeleton makes it a reactive building block that can be transformed into more complex nitrogen-containing heterocyclic systems. nih.gov The electrophilic activation of the nitrogen atom, often through the use of Lewis or Brønsted acids, renders the ring susceptible to nucleophilic attack. This can initiate a cascade of reactions, including ring-opening or ring-expansion, to yield highly functionalized larger heterocyclic structures. nih.gov

For instance, reactions of 1-(1-phenylethyl)azetidin-2-ones can lead to the formation of:

Pyrrolidines and Piperidines: Through ring-expansion methodologies, the four-membered ring can be converted into five- or six-membered nitrogen heterocycles.

Fused Bicyclic Systems: Intramolecular reactions or cycloadditions involving substituents on the azetidine (B1206935) ring can lead to the formation of fused heterocyclic systems, such as pyrrolizidinones or indolizidinones. nih.gov

Polyfunctional Acyclic Amines: Complete cleavage of the ring can be used to generate complex acyclic molecules containing multiple stereocenters and functional groups, such as polyamines and polyamino alcohols. nih.gov

The table below summarizes the transformation of azetidin-2-ones into other complex heterocyclic structures.

Starting MaterialReagent/ConditionResulting Heterocyclic SystemReference
N-Activated AzetidineNucleophilic Ring OpeningFunctionalized Amines nih.gov
Substituted AzetineCycloaddition ReactionFused-Polycyclic Azetidines nih.gov
Chiral β-LactamSelective Bond CleavagePolyamines, Polyamino Alcohols nih.gov

This versatility makes 1-(1-phenylethyl)azetidin-2-ones valuable starting materials for constructing diverse libraries of nitrogenous compounds for biological screening.

Applications in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation and bioavailability. nih.gov Non-natural amino acids, particularly β-amino acids, are fundamental components in the design of these mimetics. rsc.org

As established, 1-(1-phenylethyl)azetidin-2-ones serve as excellent precursors to chiral β-amino acids. nih.gov The incorporation of these β-amino acids into a peptide backbone alters its conformational properties and renders it resistant to proteases. This modification can lead to peptidomimetics with enhanced therapeutic potential. rsc.orgnih.gov

The synthesis pathway involves:

Stereoselective synthesis of a specific 1-(1-phenylethyl)azetidin-2-one.

Ring-opening to generate the desired chiral β-amino acid.

Incorporation of the β-amino acid into a peptide sequence using standard peptide coupling techniques.

This strategy has been successfully employed to create hybrid peptides and other peptidomimetic structures, including those that mimic turns and helical secondary structures of natural peptides. rsc.orgnih.gov The ability to generate a wide variety of structurally diverse β-amino acids from azetidinone precursors provides immense opportunities for discovering novel therapeutic agents. google.com

Utility in Stereoselective Total Synthesis of Chiral Organic Molecules

One of the most powerful applications of this compound is its role as a chiral auxiliary in stereoselective synthesis. The 1-phenylethyl group, which is readily available in both (R) and (S) enantiomeric forms, exerts significant steric influence, directing the approach of reagents to one face of the azetidinone ring. nih.gov

A prime example of this is the diastereoselective α-alkylation of the corresponding azetidine-2-carbonitriles or esters. nih.gov In this reaction, a base is used to generate an enolate from the azetidinone derivative. The bulky 1-phenylethyl group effectively blocks one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite, less sterically hindered face. This process allows for the creation of a new stereocenter at the α-position with a high degree of stereocontrol.

Example of Diastereoselective Alkylation:

SubstrateReagent 1Reagent 2ProductDiastereomeric RatioReference
Borane (B79455) N-((S)-1′-phenylethyl)azetidine-2-carbonitrile complexLDABenzyl (B1604629) bromideα-Benzylated product>95:5 nih.gov

This high degree of stereoselectivity is crucial in the total synthesis of complex chiral molecules, such as natural products and pharmaceuticals, where precise control over stereochemistry is essential for biological activity. The azetidinone serves as a scaffold to build molecular complexity, and the chiral auxiliary ensures that the desired stereoisomer is formed preferentially. nih.govnih.gov After the desired transformations are complete, the chiral auxiliary can be cleaved and recycled, making the process efficient and cost-effective.

Advanced Spectroscopic and Computational Investigations of 1 1 Phenylethyl Azetidin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of 1-(1-phenylethyl)azetidin-2-ones. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR spectra of azetidin-2-one (B1220530) derivatives, the protons on the β-lactam ring, specifically N-CH and CH-Cl, exhibit characteristic doublets. mdpi.com For instance, in a series of related compounds, these signals appeared in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively. mdpi.com The coupling constants between protons on the β-lactam ring are particularly useful for determining the stereochemistry (cis or trans) of the substituents. mdpi.com The chemical shifts of the methyl group on the phenylethyl substituent can also provide stereochemical insights, with different diastereomers showing distinct chemical shifts. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl group of the β-lactam ring typically appears in the range of 160.3–168.2 ppm. mdpi.com The carbons of the β-lactam ring (CH-NH and CH-Cl) have been observed in the ranges of 67.8–79.1 ppm and 61.04–67.0 ppm, respectively. mdpi.com The presence of various substituents on the azetidin-2-one ring can significantly influence the chemical shifts of the carbonyl carbon. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C COSY, are also employed for unambiguous assignment of complex structures. nih.govresearchgate.net

Below is a table summarizing typical NMR data for azetidin-2-one derivatives.

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹HN-CH (β-lactam)5.32–5.45 (d) mdpi.com
¹HCH-Cl (β-lactam)5.02–5.23 (d) mdpi.com
¹³CC=O (β-lactam)160.3–168.2 mdpi.com
¹³CCH-NH (β-lactam)67.8–79.1 mdpi.com
¹³CCH-Cl (β-lactam)61.04–67.0 mdpi.com

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of 1-(1-phenylethyl)azetidin-2-one and for analyzing its fragmentation patterns to further support its structure. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk Common fragmentation pathways for azetidin-2-ones involve cleavage of the β-lactam ring. For carbonyl compounds, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org In the case of this compound, fragmentation can lead to the formation of stable ions such as the phenylethyl cation. The relative abundance of different fragment ions can provide clues about the stability of the resulting ions. chemguide.co.uklibretexts.org The presence of an odd number for the molecular ion peak can indicate the presence of a nitrogen atom, according to the nitrogen rule. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound by analyzing its vibrational modes. nih.govlibretexts.org The most characteristic absorption band for azetidin-2-ones is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring. This band typically appears in the range of 1730-1760 cm⁻¹. mdpi.com For a series of azetidinone derivatives, this characteristic band was observed in the range of 1739–1752 cm⁻¹. mdpi.com

Other important IR absorption bands include those for C-H stretching of the aromatic ring (around 3030 cm⁻¹) and aliphatic groups, as well as C-N stretching vibrations. libretexts.org The presence of a phenyl group can be identified by weak absorptions in the 1660 to 2000 cm⁻¹ range and medium-intensity absorptions between 1450 and 1600 cm⁻¹. libretexts.org The specific positions of these bands can be influenced by the substituents on the azetidin-2-one ring. nih.gov

A summary of key IR absorption bands for azetidin-2-one derivatives is provided in the table below.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Reference
C=O (β-lactam)Stretching1730–1760 mdpi.com
Aromatic C-HStretching~3030 libretexts.org
Aromatic C=CStretching1450–1600 libretexts.org
C-NStretching1123–1163 nih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide powerful tools to complement experimental data and offer deeper insights into the properties and reactivity of 1-(1-phenylethyl)azetidin-2-ones.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are particularly useful for studying reaction mechanisms, such as the Staudinger synthesis of β-lactams, by modeling the transition states and intermediates. mdpi.com These calculations can help to understand the stereoselectivity of such reactions. mdpi.com For example, DFT studies have been employed to investigate the mechanism of 1,3-dipolar cycloaddition reactions, which are relevant to the synthesis of related heterocyclic compounds. mdpi.com By calculating the energies of different reaction pathways, researchers can predict the most likely mechanism and the factors that control the stereochemical outcome. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to explore the different spatial arrangements (conformers) of this compound and their relative energies. The conformation of the molecule can significantly impact its reactivity and biological activity.

Molecular mechanics calculations using force fields can predict the conformer energies of cyclic systems like piperidines, which are structurally related to azetidines. nih.gov These methods can model the electrostatic interactions that influence conformational preferences. nih.gov

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, including conformational changes and interactions with its environment. nih.gov For instance, MD simulations have been used to study the conformational effects of incorporating azetidine-2-carboxylic acid, a related compound, into peptides. nih.gov These simulations revealed that the azetidine (B1206935) ring can influence the peptide's secondary structure. nih.gov Similar computational approaches can be applied to this compound to understand its conformational landscape and how it might interact with biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.